molecular formula C20H19Cl2N3O3 B2832590 ethyl 2-(2-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-1H-1,3-benzimidazol-1-yl)acetate CAS No. 866038-56-4

ethyl 2-(2-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-1H-1,3-benzimidazol-1-yl)acetate

Cat. No.: B2832590
CAS No.: 866038-56-4
M. Wt: 420.29
InChI Key: BRDGILGNLXTXNG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-1H-1,3-benzimidazol-1-yl)acetate is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules, making it a subject of interest for drug development and other scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-1H-1,3-benzimidazol-1-yl)acetate typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Ethyl Group: The ethyl group is introduced via an esterification reaction, where ethanol reacts with the carboxylic acid derivative in the presence of an acid catalyst.

    Attachment of the 2,4-Dichlorobenzoyl Group: This step involves the acylation of the benzimidazole nitrogen with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step is the coupling of the benzimidazole derivative with an appropriate ethylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH or K₂CO₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-(2-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-1H-1,3-benzimidazol-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly those targeting infectious diseases and cancer.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which ethyl 2-(2-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-1H-1,3-benzimidazol-1-yl)acetate exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

    DNA Intercalation: The benzimidazole core allows the compound to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.

    2,4-Dichlorobenzoyl Derivatives: Similar compounds include 2,4-dichlorobenzoyl chloride, which is used in organic synthesis for acylation reactions.

Uniqueness

Ethyl 2-(2-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-1H-1,3-benzimidazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-[1-[(2,4-dichlorobenzoyl)amino]ethyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3/c1-3-28-18(26)11-25-17-7-5-4-6-16(17)24-19(25)12(2)23-20(27)14-9-8-13(21)10-15(14)22/h4-10,12H,3,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDGILGNLXTXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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